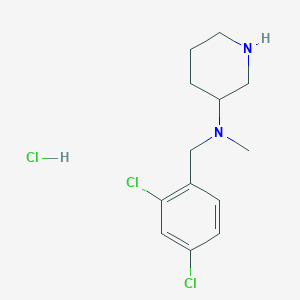(2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
CAS No.:
Cat. No.: VC13436488
Molecular Formula: C13H19Cl3N2
Molecular Weight: 309.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H19Cl3N2 |
|---|---|
| Molecular Weight | 309.7 g/mol |
| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H18Cl2N2.ClH/c1-17(12-3-2-6-16-8-12)9-10-4-5-11(14)7-13(10)15;/h4-5,7,12,16H,2-3,6,8-9H2,1H3;1H |
| Standard InChI Key | RCWAGTHRXCIZRR-UHFFFAOYSA-N |
| SMILES | CN(CC1=C(C=C(C=C1)Cl)Cl)C2CCCNC2.Cl |
| Canonical SMILES | CN(CC1=C(C=C(C=C1)Cl)Cl)C2CCCNC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Designation
-
IUPAC Name: N-[(2,4-Dichlorophenyl)methyl]-N-methylpiperidin-3-amine hydrochloride
-
Molecular Formula: C₁₃H₁₉Cl₃N₂
-
Molecular Weight: 309.7 g/mol
-
CAS Number: 1261232-13-6
Structural Characteristics
The compound comprises:
-
A piperidine ring substituted at the 3-position with a methylamine group.
-
A 2,4-dichlorobenzyl moiety attached to the piperidine nitrogen.
-
A hydrochloride counterion enhancing solubility and crystallinity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in water, DMSO, methanol |
| Melting Point | Not explicitly reported |
| Stability | Stable under inert conditions |
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a nucleophilic substitution reaction:
-
Reactants: 2,4-Dichlorobenzyl chloride and N-methylpiperidin-3-yl-amine.
-
Conditions: Reflux in ethanol or dimethylformamide (DMF) with a base (e.g., triethylamine).
-
Mechanism: The amine attacks the electrophilic benzyl chloride, displacing chloride.
Reaction Scheme:
Subsequent treatment with HCl yields the hydrochloride salt.
Optimization Challenges
-
Byproduct Formation: Competing reactions may occur if stoichiometry or temperature is uncontrolled.
-
Purification: Column chromatography or recrystallization is required to isolate the product.
Physicochemical and Spectral Properties
Stability and Reactivity
-
Thermal Stability: Decomposes under extreme temperatures (>150°C) or acidic/basic conditions.
-
Reactivity:
-
Susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄).
-
Participates in alkylation and acylation reactions at the secondary amine.
-
Spectroscopic Characterization
-
NMR:
-
¹H NMR (DMSO- d₆): Peaks at δ 2.80–3.28 (piperidine protons), δ 7.45–7.62 (aromatic protons from dichlorobenzyl).
-
¹³C NMR: Signals at δ 50–60 ppm (piperidine carbons), δ 125–135 ppm (aromatic carbons).
-
-
IR: Stretching frequencies at ~3200 cm⁻¹ (N-H), ~750 cm⁻¹ (C-Cl).
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| SSR504734 (Piperidine derivative) | Glycine Transporter 1 | 1.8 nM |
| Tofacitinib Intermediate | JAK1 Inhibitor | Not reported |
Hypothesized Mechanisms
-
The 2,4-dichlorobenzyl group may enhance lipophilicity, improving blood-brain barrier penetration.
-
The methyl-piperidine moiety could serve as a hydrogen bond donor/acceptor in target binding .
Research Findings and Limitations
Current Studies
-
In Vitro Screening: Limited data exist, but related compounds show activity in kinase inhibition assays .
-
Structural Analogues: Compounds like N-(thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine demonstrate the importance of halogenated aryl groups in potency .
Gaps in Knowledge
-
Pharmacokinetics: No ADME (absorption, distribution, metabolism, excretion) data available.
-
Toxicity: Safety profiles remain unstudied.
Comparative Analysis with Related Compounds
(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine Hydrochloride
-
Structural Difference: Chlorine substituents at positions 3 and 4 on the benzyl ring.
-
Impact: Altered electronic effects may influence receptor binding affinity.
Bis-(3,4-dichloro-benzyl)-piperidin-4-ylmethyl-amine Hydrochloride
-
Key Contrast: Dual dichlorobenzyl groups and a piperidin-4-ylmethyl chain.
-
Activity: Higher molecular weight (468.7 g/mol) may reduce bioavailability compared to the mono-substituted analog.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume